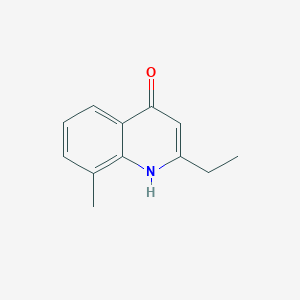

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one

Description

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one is a substituted 1,4-dihydroquinolin-4-one derivative characterized by an ethyl group at position 2 and a methyl group at position 6. The compound’s core structure consists of a bicyclic system with a ketone group at position 4, which is critical for its biological interactions. Substituents like ethyl and methyl groups influence solubility, bioavailability, and target binding .

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-ethyl-8-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO/c1-3-9-7-11(14)10-6-4-5-8(2)12(10)13-9/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

BDSPFCKNLFKGFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)C2=CC=CC(=C2N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-ethyl aniline with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid or Lewis acids like FeCl3 are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one with structurally or functionally related 1,4-dihydroquinolin-4-one derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of 1,4-Dihydroquinolin-4-one Derivatives

Key Findings:

Substituent Effects on Bioactivity: Antimicrobial Activity: 3-Acyl derivatives (e.g., APDQ230122 in ) exhibit anti-pneumococcal activity by targeting peptidoglycan biosynthesis . The ethyl and methyl groups in this compound may enhance membrane penetration, similar to alkylated analogs . Antitumor Activity: Derivatives with bulky substituents (e.g., 3-aroyl-pentyl in ) show antimitotic effects by tubulin inhibition, as seen in tetrahydroquinolinone-based antitumor agents .

Synthetic Routes: β-Keto amide intermediates are common precursors for 1,4-dihydroquinolin-4-ones. For example, 3-acyl derivatives are synthesized via aroylation using coupling reagents like PyBOP , while halogenated analogs require regioselective substitution .

Structural and Crystallographic Insights: Hydrogen bonding (N–H⋯O) and π-π interactions stabilize the crystal packing of 1,4-dihydroquinolin-4-ones, as observed in 3-ethoxymethyl and 3-ethyl-4-hydroxy-8-methoxy derivatives . These interactions may influence solubility and stability.

In contrast, alkyl and acyl derivatives offer more predictable reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.